molecular formula C14H22N2 B3156833 (1-(3-Methylbenzyl)piperidin-4-yl)methanamine CAS No. 838814-74-7

(1-(3-Methylbenzyl)piperidin-4-yl)methanamine

Cat. No.: B3156833
CAS No.: 838814-74-7
M. Wt: 218.34 g/mol
InChI Key: FIVPCSYIBIUCNE-UHFFFAOYSA-N
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Description

(1-(3-Methylbenzyl)piperidin-4-yl)methanamine is a piperidine derivative featuring a 3-methylbenzyl substituent on the piperidine nitrogen and a methanamine group at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₂₂N₂ (molecular weight: 218.34 g/mol) . The compound is synthetically accessible via reductive amination or multi-step coupling reactions, as evidenced by its inclusion in cholinesterase inhibitor derivatives (e.g., compound 7h in ) . Synonymous names include [1-[(3-methylphenyl)methyl]piperidin-4-yl]methanamine and AC1LO86K .

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-3-2-4-14(9-12)11-16-7-5-13(10-15)6-8-16/h2-4,9,13H,5-8,10-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPCSYIBIUCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanamine typically involves the reaction of piperidine with 3-methylbenzyl chloride under basic conditions to form the intermediate (1-(3-Methylbenzyl)piperidin-4-yl)methanol. This intermediate is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(3-Methylbenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:
  • Substituent Position : Ortho-substituted analogs (e.g., 2-methylbenzyl in ) exhibit higher synthesis yields (96%) compared to para/meta-substituted derivatives, likely due to reduced steric hindrance during benzylation .
  • Electron-Donating vs. Withdrawing Groups : The 3-methoxybenzyl derivative () shows antioxidant activity, attributed to the electron-donating methoxy group enhancing radical scavenging. In contrast, chloro-substituted analogs () are tailored for receptor antagonism, leveraging electron-withdrawing effects for stronger target binding .

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry Data:
  • Target Compound: Limited direct data, but the 3-methylbenzyl group likely produces aromatic protons at δ ~7.1–7.3 ppm (similar to compound 7h in ) and a singlet for the methyl group at δ ~2.35 ppm .
  • 3-Methoxybenzyl Analog () : Distinctive singlet for OCH₃ at δ 3.81 ppm; aromatic protons at δ 6.77–7.24 ppm .
  • 2-Methylbenzyl Analog () : Methyl singlet at δ 2.35 ppm; aromatic protons at δ 7.05–7.35 ppm .
  • 2-Methoxyethyl Derivative () : Methoxyethyl protons at δ 3.22–3.39 ppm; piperidine protons at δ 1.01–2.84 ppm .
Mass Spectrometry:
  • The 3-methoxy analog () shows a molecular ion peak at m/z 234 , while the 2-methyl analog () has a base peak at m/z 96 .

Biological Activity

(1-(3-Methylbenzyl)piperidin-4-yl)methanamine, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C13_{13}H18_{18}N
  • Molecular Weight : 202.29 g/mol

This structure includes a piperidine ring substituted with a 3-methylbenzyl group, which is crucial for its biological interactions.

Research has identified several mechanisms through which this compound exerts its effects:

  • Cholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating cognitive deficits associated with Alzheimer’s disease .
  • Multi-Target Activity : It acts as a multi-target directed ligand (MTDL), influencing various receptors including serotonin receptors (5-HT6R and 5-HT4R). This dual action not only aids in memory enhancement but also provides neuroprotective effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antioxidant Properties : It has been linked to antioxidant activities that may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .
  • Neuroprotective Effects : The compound has shown potential in protecting neurons against damage induced by neurotoxins, suggesting its role in neuroprotection .

In Vivo Studies

In vivo evaluations have provided insights into the compound's efficacy:

  • Anti-Amnesic Effects : In models of scopolamine-induced memory deficits, administration of this compound resulted in significant improvement in working memory at doses as low as 0.3 mg/kg. This supports its potential as a therapeutic agent for cognitive impairments .

Data Tables

Study Activity Model Dose Outcome
AChE InhibitionIn vitroN/ASignificant inhibition observed
Antioxidant ActivityNeuronal CellsN/AProtective against oxidative stress
Anti-Amnesic EffectScopolamine Model0.3 mg/kgImproved working memory

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. These studies indicated that modifications to the benzyl group could enhance the compound's affinity for target receptors and improve its pharmacological profile.

For instance, one derivative displayed enhanced cholinesterase inhibition and improved cognitive outcomes in animal models, highlighting the importance of structural modifications for optimizing biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(3-Methylbenzyl)piperidin-4-yl)methanamine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via reductive amination. For example:

  • Step 1 : Condensation of a piperidin-4-ylmethanamine precursor (e.g., 7j or 7i) with 3-methylbenzaldehyde in dichloromethane (DCM) using Na₂SO₄ as a desiccant (reaction time: 47 hours to 3 days) .
  • Step 2 : Imine reduction with NaBH₄ in methanol (15–30 minutes) to yield the final amine .
  • Characterization : ¹H/¹³C NMR (e.g., δ 2.35 ppm for the 3-methyl group) and HRMS (e.g., [M+H]+ calc. 343.1941) confirm structure and purity .

Q. How is the compound’s structural integrity validated in academic research?

  • Techniques :

  • NMR Spectroscopy : Key signals include the methyl group (δ 2.34–2.35 ppm) and aromatic protons (δ 6.77–7.41 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ion peaks (e.g., observed 343.1929 vs. calculated 343.1941) .
  • Chromatography : HPLC ensures purity, especially when byproducts like unreacted aldehyde are present .

Q. What are the primary biological targets of this compound?

  • CXCR4 Chemokine Receptor Antagonism : Structural analogs (e.g., compounds 29–31 in ) show binding to CXCR4, a GPCR involved in cancer metastasis and HIV entry. Activity is assessed via competitive binding assays and functional inhibition of CXCL12-mediated chemotaxis .

Advanced Research Questions

Q. How do substituents on the benzyl group influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Chlorine Substituents : Analog 29 (3-chlorobenzyl) shows higher CXCR4 antagonism (IC₅₀ ~10 nM) compared to 30 (4-chlorobenzyl, IC₅₀ ~50 nM), suggesting steric and electronic effects at the receptor .
  • Methyl vs. Methoxy : The 3-methyl group (logP ~2.8) balances lipophilicity and solubility, whereas methoxy analogs (e.g., 9e in ) may alter metabolic stability .

Q. What computational strategies are used to optimize this compound’s pharmacokinetics?

  • In Silico Methods :

  • Molecular Docking : Predicts binding poses in CXCR4’s hydrophobic pocket (e.g., interactions with Asp171 and Arg188) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., TPSA ~30 Ų) and cytochrome P450 interactions to reduce off-target effects .

Q. How can researchers resolve contradictions in synthetic yields across studies?

  • Case Study : Reaction times for imine formation vary (47 hours vs. 3 days in vs. 4).

  • Solution : Kinetic monitoring via TLC or in situ IR spectroscopy identifies optimal reaction progress. Longer times may improve yields for sterically hindered substrates .

Q. What strategies differentiate its activity across disease models (e.g., cancer vs. infectious diseases)?

  • Target Selectivity :

  • CXCR4 in Cancer : Analog 29 inhibits metastasis in murine xenograft models .
  • Antimalarial Potential : Structural analogs (e.g., MMV019918 in ) target Plasmodium kinases, suggesting scaffold versatility. Dual-target profiling (e.g., kinase/CXCR4 assays) is critical .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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